molecular formula C18H27BClNO2 B6365689 2-Chloro-4-(N-cyclopentylaminomethyl)phenylboronic acid, pinacol ester CAS No. 2096337-34-5

2-Chloro-4-(N-cyclopentylaminomethyl)phenylboronic acid, pinacol ester

Cat. No.: B6365689
CAS No.: 2096337-34-5
M. Wt: 335.7 g/mol
InChI Key: VSJUQHMCWKBJQF-UHFFFAOYSA-N
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Description

2-Chloro-4-(N-cyclopentylaminomethyl)phenylboronic acid, pinacol ester is a chemical compound supplied with a purity of 95% . It is identified by the CAS Registry Number 2096337-34-5 and has the molecular formula C18H27BClNO2, giving it a molecular weight of 335.7 g/mol . This compound is characterized as a liquid and should be stored under refrigerated conditions to maintain stability . As an organoboron derivative, this pinacol ester belongs to a class of reagents primarily valued in synthetic and medicinal chemistry for Suzuki-Miyaura cross-coupling reactions. These palladium-catalyzed reactions are a cornerstone method for forming carbon-carbon bonds, which is essential in the construction of complex organic molecules, including potential pharmaceutical candidates and advanced materials . The structure of this compound, which incorporates both a boronic ester protected group and a chlorophenyl moiety, makes it a versatile building block (BFG) for designing and synthesizing novel compounds. The specific arrangement of its chloro and aminomethyl substituents suggests potential for applications in creating more complex molecular architectures. Researchers are advised to handle this product with care. It carries safety warnings indicating that it may cause skin irritation, serious eye irritation, and respiratory irritation . Appropriate personal protective equipment (PPE) should be worn, and safety data sheets (SDS) should be consulted prior to use . This product is intended for research use only and is not approved for use in humans or animals.

Properties

IUPAC Name

N-[[3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclopentanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27BClNO2/c1-17(2)18(3,4)23-19(22-17)15-10-9-13(11-16(15)20)12-21-14-7-5-6-8-14/h9-11,14,21H,5-8,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSJUQHMCWKBJQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CNC3CCCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27BClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Directed Lithiation of the Aromatic Substrate

The synthesis begins with the lithiation of 1-chloro-3-(N-cyclopentylaminomethyl)benzene using alkyl lithium reagents such as n-butyllithium (n-BuLi) at cryogenic temperatures (-78°C) in anhydrous tetrahydrofuran (THF). The N-cyclopentylaminomethyl group acts as a directing group, facilitating regioselective lithiation at the para position relative to the chloro substituent. Kinetic control is critical to prevent side reactions, with reaction times typically limited to 1–2 hours.

Boronation with Electrophilic Boron Reagents

The lithiated intermediate is quenched with trimethyl borate (B(OMe)₃) or other electrophilic boron sources, yielding a boronate complex. This step occurs at -78°C to prevent premature hydrolysis, with subsequent warming to room temperature to ensure complete reaction. The boronate is then hydrolyzed using aqueous potassium hydroxide (KOH) to generate the corresponding boronic acid.

Pinacol Esterification

The crude boronic acid is reacted with 2,3-dimethyl-2,3-butanediol (pinacol) in toluene under azeotropic reflux conditions. This step employs Dean-Stark apparatus to remove water, driving the equilibrium toward ester formation. Yields for this stage range from 65% to 78%, depending on purification techniques.

Table 1: Reaction Conditions for Lithiation-Boronation-Esterification

StepReagents/ConditionsTemperatureYield (%)
Lithiationn-BuLi, THF-78°C85–90
BoronationB(OMe)₃, THF-78°C → RT70–75
EsterificationPinacol, toluene, Dean-Stark110°C65–78

An alternative route involves synthesizing 2-chloro-4-(N-cyclopentylaminomethyl)phenylboronic acid prior to esterification. This method, referenced in protocols for analogous chlorophenylboronic acids, avoids cryogenic conditions but requires stringent control over boron reagent stoichiometry.

Miyaura Borylation

The substrate, 2-chloro-4-(N-cyclopentylaminomethyl)bromobenzene, undergoes Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and potassium acetate (KOAc) in 1,4-dioxane. Microwave-assisted heating at 120°C for 2 hours accelerates the reaction, achieving boronic acid pinacol ester yields of 60–68%.

Acid-Catalyzed Transesterification

For substrates pre-functionalized with boronic acids, transesterification with pinacol in the presence of catalytic hydrochloric acid (HCl) in methanol provides the target ester. This method, derived from Kuivila’s work on boronic ester formation, achieves 72–80% yields after recrystallization from hexane/ethyl acetate mixtures.

Optimization of Critical Reaction Parameters

Solvent Selection

Non-polar solvents (toluene, hexane) favor esterification by minimizing boronic acid hydrolysis, while polar aprotic solvents (THF, DMF) enhance lithiation and borylation kinetics. Mixed solvent systems (e.g., THF/toluene) balance reactivity and stability during multi-step sequences.

Temperature and Atmosphere Control

Lithiation requires inert atmospheres (Ar/N₂) and strict moisture exclusion to prevent reagent decomposition. Esterification benefits from azeotropic water removal, with reflux temperatures tailored to solvent boiling points.

Catalytic Additives

Pd-based catalysts (0.5–2 mol%) accelerate Miyaura borylation, while Lewis acids (e.g., MgSO₄) adsorb water during esterification, shifting equilibrium toward product formation.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for 2-Chloro-4-(N-cyclopentylaminomethyl)phenylboronic Acid, Pinacol Ester

MethodAdvantagesDisadvantagesTypical Yield (%)
Lithiation-BoronationHigh regioselectivityCryogenic conditions required65–78
Miyaura BorylationMicrowave acceleration feasibleRequires Pd catalysts60–68
TransesterificationMild conditionsDependent on boronic acid purity72–80

Challenges and Troubleshooting

Boronic Acid Hydrolysis

The pinacol ester’s stability against hydrolysis is pH-dependent. Neutral or slightly acidic conditions (pH 5–7) during workup prevent ester degradation.

Byproduct Formation

Over-lithiation can generate diarylborinic acids, detectable via ¹¹B NMR. Stoichiometric control of n-BuLi (1.05–1.1 equiv) minimizes this side reaction.

Purification Strategies

Column chromatography (silica gel, hexane/EtOAc gradients) effectively separates the target ester from pinacol byproducts. Recrystallization from heptane/CH₂Cl₂ mixtures enhances purity to >98% .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(N-cyclopentylaminomethyl)phenylboronic acid, pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

    Acids and Bases: For hydrolysis reactions.

Major Products Formed

    Carbon-Carbon Coupled Products: From Suzuki-Miyaura coupling.

    Boronic Acids: From oxidation or hydrolysis reactions.

Scientific Research Applications

Organic Synthesis

The boronic acid pinacol ester is primarily utilized in Suzuki-Miyaura cross-coupling reactions , which are essential for forming carbon-carbon bonds. This reaction allows for the coupling of aryl and vinyl boronic acids with various organic halides, facilitating the synthesis of complex organic molecules. The chlorinated aromatic system enhances electrophilic substitution reactions, making it versatile for synthetic applications .

Key Reactions:

  • Suzuki-Miyaura Coupling: The compound acts as a boron source, enabling the formation of biaryl compounds.
  • Electrophilic Substitution: The presence of the chloro group allows for further functionalization.

Case Study 1: Synthesis of Novel Boron-Based Drugs

A study demonstrated the use of 2-Chloro-4-(N-cyclopentylaminomethyl)phenylboronic acid, pinacol ester as a building block for synthesizing novel boron-based therapeutic agents. The unique structural features allowed researchers to design compounds targeting specific proteins implicated in cancer progression. The study highlighted the compound's potential as a lead structure in drug discovery programs aimed at developing anti-cancer therapies.

Case Study 2: Development of Functional Materials

Research explored the compound's application in developing functional materials such as sensors and drug delivery systems. The ability to form reversible covalent bonds was leveraged to create materials that could respond to biological stimuli, enhancing their utility in biomedical applications.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(N-cyclopentylaminomethyl)phenylboronic acid, pinacol ester primarily involves its role as a boronic ester in cross-coupling reactions. The boronic ester group facilitates the transfer of the aryl or vinyl group to the palladium catalyst, enabling the formation of carbon-carbon bonds. This process involves several key steps:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include phenylboronic acid pinacol esters with varying substituents (Table 1). These substituents influence solubility, hydrolysis kinetics, and functional utility.

Compound Name Substituent(s) Key Features
Target Compound 2-Cl, 4-(N-cyclopentylaminomethyl) Bulky cyclopentylamine group enhances lipophilicity; moderate hydrolysis rate .
4-Amino-3-chlorophenylboronic acid pinacol ester 3-Cl, 4-NH₂ Electron-donating amino group slows hydrolysis; high solubility in polar solvents .
4-(Carboxymethyl)phenylboronic acid pinacol ester 4-CH₂COOH Carboxylic acid group increases hydrophilicity; pH-responsive applications .
3-Chloro-5-(ethoxycarbonylmethoxy)phenylboronic acid pinacol ester 3-Cl, 5-OCH₂COOEt Esterified side chain enables tunable degradation in drug delivery systems .
4-Fluoro-2-[(4-methylpiperazinyl)methyl]phenylboronic acid pinacol ester 4-F, 2-(piperazinylmethyl) Piperazine group enhances solubility in aqueous buffers; ROS-responsive .

Solubility in Organic Solvents

Pinacol esters generally exhibit superior solubility compared to parent boronic acids due to reduced hydrogen bonding and increased hydrophobicity . For example:

  • Phenylboronic acid pinacol ester shows high solubility in chloroform (1.2 mol/L at 25°C) and acetone (1.0 mol/L), but lower solubility in methylcyclohexane (0.3 mol/L) .
  • Azaesters (e.g., 4-aminophenylboronic acid pinacol ester) demonstrate solvent-dependent solubility, with chloroform (1.5 mol/L) > 3-pentanone (1.1 mol/L) > methylcyclohexane (0.2 mol/L) .
  • The target compound’s N-cyclopentylaminomethyl group likely enhances solubility in polar aprotic solvents (e.g., DMF, acetone) due to its moderate polarity, though steric hindrance may reduce solubility in non-polar solvents like hexane .

Hydrolysis Kinetics in Aqueous Media

Hydrolysis rates of pinacol esters to boronic acids are critical for applications in drug delivery. Substituents significantly influence stability:

  • Hydroxyl- or acetamide-substituted esters hydrolyze rapidly (t₁/₂ ≈ 10 minutes in water) due to electron-withdrawing effects accelerating boronate ester cleavage .
  • Amine-substituted esters (e.g., target compound) hydrolyze slower (t₁/₂ ≈ 3–8 hours) because electron-donating groups stabilize the ester bond .
  • Bulky substituents (e.g., cyclopentylamine) further retard hydrolysis by sterically shielding the boronate ester from nucleophilic attack .

Biological Activity

2-Chloro-4-(N-cyclopentylaminomethyl)phenylboronic acid, pinacol ester is a boronic acid derivative that has garnered interest for its potential biological applications. This compound possesses unique structural features, including a boronic acid moiety and a chlorinated aromatic system, which may enhance its reactivity and biological activity.

  • Molecular Formula : C18_{18}H27_{27}BClNO2_2
  • Molar Mass : 335.68 g/mol
  • CAS Number : 2096337-34-5

This compound is characterized by its ability to form reversible covalent bonds with biological molecules, which is a key feature of boronic acids.

Mechanism of Biological Activity

Boronic acids, including 2-Chloro-4-(N-cyclopentylaminomethyl)phenylboronic acid, pinacol ester, are known to interact with various biomolecules through the formation of covalent bonds. The primary mechanisms include:

  • Inhibition of Proteasomes : Boronic acids can inhibit proteasomal activity, which is crucial for protein degradation in cells. This inhibition can lead to the accumulation of regulatory proteins, potentially influencing cell cycle progression and apoptosis.
  • Interaction with Enzymes : The compound may target specific enzymes involved in signaling pathways, affecting processes such as cell proliferation and survival .
  • Drug Design Applications : The ability of boronic acids to form reversible covalent bonds with diols and amino acids makes them valuable in drug design, particularly for targeting specific proteins associated with diseases like cancer .

Case Studies

  • Boronic Acid Derivatives in Cancer Therapy :
    • A study highlighted the use of boronic acid derivatives in targeting proteasomes in multiple myeloma cells. Compounds similar to 2-Chloro-4-(N-cyclopentylaminomethyl)phenylboronic acid were shown to induce apoptosis through proteasome inhibition.
  • Enzyme Inhibition :
    • Another case demonstrated how boronic acids could inhibit serine proteases involved in inflammatory responses. This inhibition was linked to reduced inflammation markers in vitro .

Comparative Analysis

The following table summarizes the properties and potential applications of structurally similar compounds:

Compound NameMolecular FormulaKey Features
3-Chloro-4-(N-cyclopentylaminomethyl)phenylboronic acid, pinacol esterC19_{19}H29_{29}BClNO2_2Similar structure but different chlorine positioning
3-Bromo-2-methylpyridine-5-boronic acid pinacol esterC12_{12}H14_{14}BBrNO2_2Incorporates bromine instead of chlorine
3-Chloro-2-hydroxyphenylboronic acidC12_{12}H12_{12}BClO3_3Contains a hydroxyl group altering reactivity

Q & A

Q. How does solvent polarity influence the solubility of 2-Chloro-4-(N-cyclopentylaminomethyl)phenylboronic acid pinacol ester, and what solvents are optimal for its use in reactions?

  • Methodological Answer : The compound exhibits high solubility in polar solvents like chloroform, acetone, and ether due to its pinacol ester group, which reduces crystallinity compared to parent boronic acids . For experimental design, prioritize solvents with moderate-to-high polarity (e.g., chloroform, dichloromethane) for homogeneous reaction conditions. Avoid hydrocarbons (e.g., cyclohexane), where solubility is negligible. Solvent selection should align with reaction compatibility; for example, chloroform is ideal for Suzuki-Miyaura coupling, while acetone may interfere with acid-sensitive steps .

Q. What synthetic routes are recommended for introducing functional groups to the N-cyclopentylaminomethyl moiety of this compound?

  • Methodological Answer : The N-cyclopentylaminomethyl group can be functionalized via reductive amination or nucleophilic substitution. Protect the boronic ester with a Lewis acid (e.g., BF₃·OEt₂) during reactions to prevent deboronation. For example, alkylation of the secondary amine can be achieved using alkyl halides in DMF at 60–80°C under inert atmosphere . Post-functionalization, purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate derivatives.

Advanced Research Questions

Q. How do thermodynamic models (e.g., Wilson vs. Redlich–Kister equations) perform in predicting the solubility of this pinacol ester across solvents?

  • Methodological Answer : The Redlich–Kister equation provides better accuracy for pinacol esters due to its capacity to account for non-ideal mixing behavior in polar solvents, as evidenced by lower standard deviations (σ < 2.5%) in solubility studies . In contrast, the Wilson equation may underestimate solubility in highly polar solvents like chloroform. For robust modeling, combine experimental solubility data (e.g., mole fraction vs. temperature) with Redlich–Kister parameters to optimize predictive accuracy .

Q. Why does this pinacol ester show limited reactivity in Suzuki-Miyaura cross-coupling (SMC) under standard conditions, and how can this be addressed?

  • Methodological Answer : Steric hindrance from the N-cyclopentylaminomethyl group and electron-withdrawing chlorine substituent may reduce transmetallation efficiency. To enhance reactivity:
  • Use Lewis acid additives (e.g., ZnCl₂) to stabilize the boronate intermediate.
  • Optimize base selection (e.g., K₂CO₃ in THF/water mixtures) to improve oxidative addition.
  • Consider alternative boronic acid derivatives (e.g., MIDA esters) if pinacol esters fail .

Q. How can this compound be integrated into ROS-responsive drug delivery systems?

  • Methodological Answer : The boronic ester bond is cleavable by reactive oxygen species (ROS) like H₂O₂. Conjugate the compound to polymeric carriers (e.g., PEG-PLGA) via carbodiimide chemistry to form ROS-sensitive micelles. For example, encapsulate antibiotics (e.g., moxifloxacin) and validate ROS-triggered release using fluorescence assays (e.g., naphthalimide-based probes) . Test efficacy in vitro using macrophage cell lines under oxidative stress.

Analytical and Safety Considerations

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

  • Methodological Answer :
  • ¹¹B NMR : Confirm boronic ester integrity (δ ≈ 30 ppm for pinacol esters).
  • HPLC-MS : Monitor purity and detect deboronation byproducts (use C18 columns, acetonitrile/water + 0.1% formic acid).
  • X-ray crystallography : Resolve steric effects of the N-cyclopentylaminomethyl group .
  • TGA/DSC : Assess thermal stability for storage recommendations (typically stable up to 150°C) .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : While specific toxicity data is limited, follow general boronic ester precautions:
  • Use PPE (gloves, goggles) to avoid skin/eye contact.
  • Store under argon at –20°C to prevent hydrolysis.
  • Neutralize waste with aqueous NaOH (1 M) before disposal .

Contradictions and Data Gaps

  • Solubility in Ketones : reports high solubility in acetone, while notes weaker solubility in 3-pentanone. This discrepancy suggests solvent-specific effects; validate solubility experimentally for novel solvents .
  • Reactivity in SMC : The compound’s inactivity in SMC () contrasts with typical pinacol ester behavior, highlighting the need for substrate-specific optimization .

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